

# Technical Procurement & Application Guide: 6-Chloro-2-fluoro-3-methylphenol

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## Compound of Interest

Compound Name: 6-Chloro-2-fluoro-3-methylphenol

CAS No.: 261762-91-8

Cat. No.: B1586198

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## Executive Summary

**6-Chloro-2-fluoro-3-methylphenol** (CAS 261762-91-8) is a specialized fluorinated phenolic intermediate critical in the synthesis of advanced pharmaceutical agents, particularly Rho-kinase (ROCK) inhibitors and HCV therapeutics.[1]

Unlike common chlorinated phenols, this specific isomer presents unique regiochemical challenges in synthesis, leading to a significant price premium and a high risk of supply chain confusion with its structural isomers (e.g., 2-chloro-6-fluoro-3-methylphenol). This guide provides a technical roadmap for procurement, quality validation, and application, ensuring researchers avoid the "isomer trap" that frequently derails early-stage drug development.

## Part 1: Chemical Identity & The "Isomer Trap"

The primary procurement risk for this compound is the accidental purchase of the thermodynamically favored, lower-cost isomers. You must verify the CAS number and substitution pattern explicitly.

## Chemical Specifications

Property	Specification
IUPAC Name	6-Chloro-2-fluoro-3-methylphenol
CAS Number	261762-91-8
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClFO
Molecular Weight	160.57 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DCM, DMSO, Methanol; slightly soluble in water
Purity Standard	>97% (HPLC) for Research; >99% for GMP Intermediates

## The Isomer Trap

The chlorination of 2-fluoro-3-methylphenol naturally favors the 4-position (para to the hydroxyl group) or the 2-position (if the starting material is different). The 6-chloro isomer (ortho to hydroxyl, meta to methyl) is sterically constrained and electronically less favored, making it rarer and more expensive.

Critical Comparison:

- Target: **6-Chloro-2-fluoro-3-methylphenol** (CAS 261762-91-8) - High Cost (~\$20/g).
- Common Impostor: 2-Chloro-6-fluoro-3-methylphenol (CAS 261762-90-7) - Low Cost (~\$3/g).
- Major Byproduct: 4-Chloro-2-fluoro-3-methylphenol (Often inseparable without column chromatography).

## Part 2: Procurement Landscape & Cost Analysis

### Supplier Tiering

Sourcing strategies should be bifurcated based on development stage.

#### Tier 1: Catalog Suppliers (Gram Scale / R&D)

Best for: Medicinal chemistry, hit-to-lead optimization.

- Apollo Scientific (UK): Primary holder of stock for this specific isomer.
- Fisher Scientific: Distributes for smaller boutique synthesis houses.
- BLD Pharm: Reliable for fluorinated building blocks.

## Tier 2: Bulk / Custom Synthesis (Kilogram Scale)

Best for: Process chemistry, GLP tox batch production.

- ChemicalBook Aggregators: Use with caution; require COA verification before purchase.
- Custom Synthesis Houses: Due to the difficulty of synthesis, bulk orders often require a "made-to-order" campaign with a lead time of 4–8 weeks.

## Cost Benchmarking (2025/2026 Estimates)

Prices fluctuate based on raw material availability (specifically 3-Fluoro-2-methylphenol precursors).

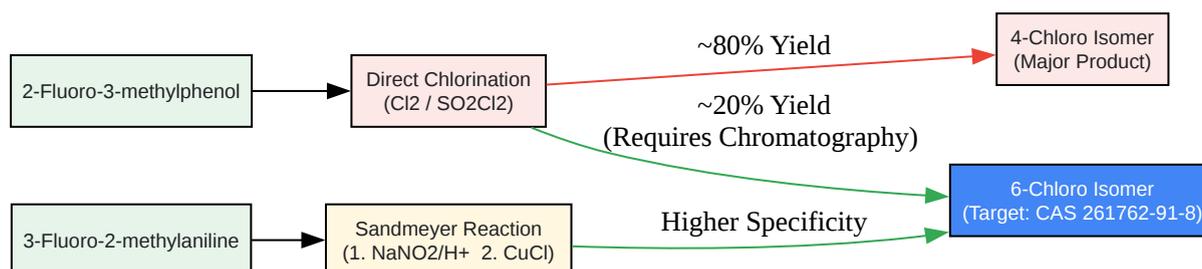
Quantity	Target Price (CAS 261762-91-8)	Comparison (Wrong Isomer: 261762-90-7)
1 g	\$25 - \$40	\$5 - \$10
5 g	\$100 - \$140	\$20 - \$30
25 g	\$350 - \$500	\$60 - \$80
1 kg	Custom Quote (\$8,000+)	~\$1,200

*Procurement Directive: If a quote is significantly below \$20/g for small quantities, flag it for immediate QC. It is likely the 2-chloro isomer or a mixture.*

## Part 3: Synthesis & Technical Applications

### Synthesis Pathway Challenges

The synthesis of CAS 261762-91-8 is non-trivial. Direct chlorination of 2-fluoro-3-methylphenol yields a mixture dominated by the 4-chloro product. High-purity synthesis often requires a blocking group strategy or a Sandmeyer reaction from the corresponding aniline.



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Figure 1: The regioselectivity challenge in synthesizing **6-Chloro-2-fluoro-3-methylphenol**. Direct chlorination favors the 4-position, making the 6-chloro target a minor product requiring expensive purification.

## Key Pharmaceutical Applications

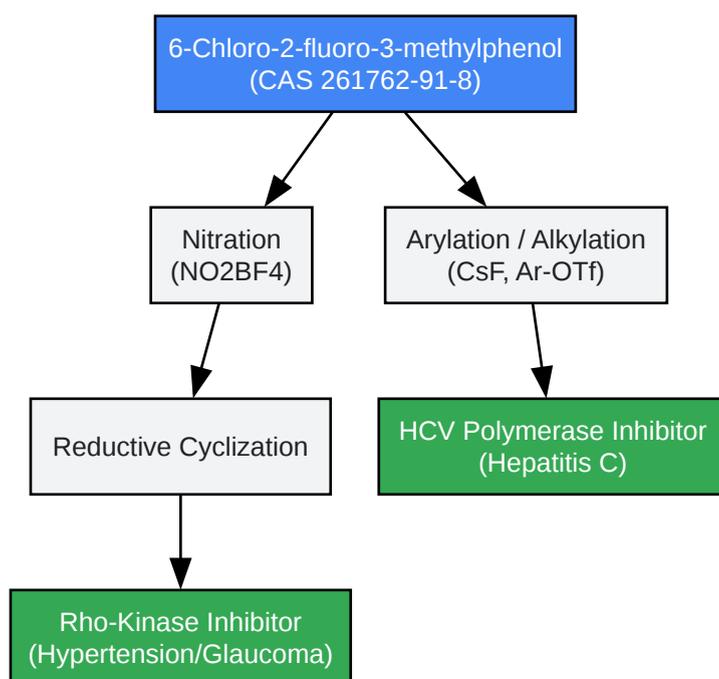
This intermediate is a "privileged scaffold" for introducing fluorine and chlorine simultaneously to modulate metabolic stability (blocking metabolic soft spots) and lipophilicity.

### 1. Rho-Kinase (ROCK) Inhibitors

As detailed in EP1403255A1, this phenol is a key starting material. It is nitrated (using nitronium tetrafluoroborate) to introduce a nitrogen functionality, which is then cyclized to form fused heterocyclic cores. These compounds are therapeutic candidates for hypertension, glaucoma, and angina.

## 2. HCV Polymerase Inhibitors

In patent WO2013064538A1, the compound is used to synthesize substituted benzylamine derivatives for treating Hepatitis C. The phenol moiety is often coupled with aryl triflates (e.g., 2-(trimethylsilyl)phenyl triflate) to build complex bi-aryl ether scaffolds.



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Figure 2: Downstream application workflows. The compound serves as a distinct building block for kinase inhibitors and viral polymerase inhibitors.

## Part 4: Handling & Quality Control Protocol

### Safety Profile (GHS)

- Signal Word: Warning

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).
- Handling: Use in a fume hood. Phenols are rapidly absorbed through the skin; nitrile gloves are mandatory.

## QC Validation Protocol (Self-Validating System)

To ensure you have the correct isomer:

- <sup>1</sup>H NMR: Look for the aromatic proton splitting pattern. The 6-chloro isomer (with H at 4,<sup>[2]</sup><sup>[3]</sup><sup>[5]</sup>) will show a specific coupling constant (ortho-coupling ~8 Hz) distinct from the 4-chloro isomer (which would have isolated protons or meta-coupling depending on the exact ring setup).
- <sup>19</sup>F NMR: The fluorine shift will differ significantly between the 2-fluoro (flanked by OH and Me) and 6-fluoro isomers.
- HPLC Retention Time: Run a co-injection with a known standard of the cheap isomer (2-chloro-6-fluoro-3-methylphenol). If your sample co-elutes, you have the wrong product.

## References

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- Apollo Scientific. (2025). Product Catalog: **6-Chloro-2-fluoro-3-methylphenol**.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Retrieved from

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